molecular formula C20H22BrN3O B5917463 N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B5917463
M. Wt: 400.3 g/mol
InChI Key: RKHCTWJGYKCZRD-BDUZCWTISA-N
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Description

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BRPM, is a small molecule that has been studied for its potential applications in scientific research. BRPM is a piperazine derivative that contains a bromo-substituted styryl group, which gives it unique properties that make it useful for certain types of experiments. In

Scientific Research Applications

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been used as a tool for studying the role of certain ion channels in neuronal signaling. Specifically, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to selectively block the Kv3.1 and Kv3.2 potassium channels, which are involved in regulating the firing rate of neurons. By blocking these channels, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be used to investigate the effects of altered neuronal firing rates on behavior and cognition.
In cancer biology, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential as an anticancer agent. N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in cancer cells is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.

Mechanism of Action

The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves its interaction with specific molecular targets in cells. In neurons, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine selectively blocks the Kv3.1 and Kv3.2 potassium channels, which are important for regulating the firing rate of neurons. By blocking these channels, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine can decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, the mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is thought to involve disruption of cellular signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine depend on the specific experimental conditions and cell types being studied. In neurons, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to decrease the firing rate of neurons, which can have effects on behavior and cognition. In cancer cells, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit cell growth and induce cell death. The specific biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in different cell types and experimental conditions are an area of ongoing research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its selectivity for specific molecular targets, its ability to block potassium channels in neurons, and its potential as an anticancer agent. However, there are also limitations to using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments. For example, the mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in cancer cells is not fully understood, and its potential side effects on normal cells and tissues are not well characterized.

Future Directions

There are several future directions for research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of research is the development of more selective and potent analogs of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine that can be used to investigate the role of potassium channels in neuronal signaling and the potential for N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine as an anticancer agent. Another area of research is the characterization of the biochemical and physiological effects of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine in different cell types and experimental conditions, which can help to identify potential therapeutic applications for this molecule. Overall, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a promising tool for scientific research that has the potential to advance our understanding of neuronal signaling and cancer biology.

Synthesis Methods

The synthesis of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves several steps, starting with the reaction of 2-bromo-3-phenylacrylonitrile with 2-methoxyphenylamine to form an intermediate product. This intermediate product is then reacted with piperazine to form the final product, N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine. The synthesis of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been described in detail in several scientific publications, and the yield and purity of the product can be optimized through careful control of reaction conditions.

properties

IUPAC Name

(Z,Z)-2-bromo-N-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-25-20-10-6-5-9-19(20)23-11-13-24(14-12-23)22-16-18(21)15-17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3/b18-15-,22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHCTWJGYKCZRD-BDUZCWTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-(2-methoxyphenyl)-1-piperazinamine

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